molecular formula C6H6IN3 B13547360 2-(4-iodo-1-methyl-1H-pyrazol-3-yl)acetonitrile

2-(4-iodo-1-methyl-1H-pyrazol-3-yl)acetonitrile

Cat. No.: B13547360
M. Wt: 247.04 g/mol
InChI Key: RRDPOWRBXCZINK-UHFFFAOYSA-N
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Description

2-(4-iodo-1-methyl-1H-pyrazol-3-yl)acetonitrile is a chemical compound with the molecular formula C6H6IN3 and a molecular weight of 247.04 g/mol . This compound is characterized by the presence of an iodine atom attached to a pyrazole ring, which is further substituted with a methyl group and an acetonitrile group. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-iodo-1-methyl-1H-pyrazol-3-yl)acetonitrile typically involves the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine, followed by iodination . The reaction conditions often require the use of iodine as a catalyst and may involve intermediate products such as electrophilic PhSI particles . The process is carried out under controlled laboratory conditions to ensure the purity and yield of the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high efficiency and consistency. Safety measures are strictly adhered to, given the hazardous nature of some reagents involved in the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-iodo-1-methyl-1H-pyrazol-3-yl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, reduction can produce amines, and substitution reactions can result in various substituted pyrazoles .

Scientific Research Applications

2-(4-iodo-1-methyl-1H-pyrazol-3-yl)acetonitrile has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-iodo-1-methyl-1H-pyrazol-3-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The iodine atom in the compound plays a crucial role in its reactivity, facilitating the formation of electrophilic intermediates that can interact with various biological molecules . These interactions can lead to the inhibition of specific enzymes or the disruption of cellular processes, contributing to its biological activities.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-(4-iodo-1-methyl-1H-pyrazol-3-yl)acetonitrile include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups, which imparts distinct chemical properties and reactivity. The presence of both the iodine atom and the acetonitrile group allows for a broader range of chemical transformations and applications in various fields of research .

Properties

Molecular Formula

C6H6IN3

Molecular Weight

247.04 g/mol

IUPAC Name

2-(4-iodo-1-methylpyrazol-3-yl)acetonitrile

InChI

InChI=1S/C6H6IN3/c1-10-4-5(7)6(9-10)2-3-8/h4H,2H2,1H3

InChI Key

RRDPOWRBXCZINK-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)CC#N)I

Origin of Product

United States

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